molecular formula C13H23N3O2 B2715301 (E)-4-(Dimethylamino)-N-[(2-methyl-6-oxopiperidin-3-yl)methyl]but-2-enamide CAS No. 2411322-86-4

(E)-4-(Dimethylamino)-N-[(2-methyl-6-oxopiperidin-3-yl)methyl]but-2-enamide

Cat. No. B2715301
CAS RN: 2411322-86-4
M. Wt: 253.346
InChI Key: TXHKIPRZCGANFG-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-4-(Dimethylamino)-N-[(2-methyl-6-oxopiperidin-3-yl)methyl]but-2-enamide, commonly known as DMEMB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of DMEMB is not fully understood. However, it has been suggested that DMEMB exerts its therapeutic effects by inhibiting certain enzymes and signaling pathways that are involved in the development and progression of various diseases.
Biochemical and Physiological Effects:
DMEMB has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. DMEMB has also been found to inhibit acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain. This inhibition leads to an increase in acetylcholine levels, which may improve cognitive function in patients with Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One advantage of using DMEMB in lab experiments is its potential therapeutic activity against various diseases. Another advantage is its relatively simple synthesis method. However, one limitation of using DMEMB in lab experiments is its unknown mechanism of action, which makes it difficult to fully understand its therapeutic effects.

Future Directions

There are several future directions for the research and development of DMEMB. One direction is to further investigate its mechanism of action to better understand how it exerts its therapeutic effects. Another direction is to explore its potential as a treatment for other diseases, such as multiple sclerosis and Huntington's disease. Additionally, future research could focus on improving the purity and stability of DMEMB to enhance its therapeutic activity.

Synthesis Methods

DMEMB can be synthesized using a multi-step process. The first step involves the reaction of 2-methyl-6-oxopiperidine-3-carboxylic acid with N,N-dimethylformamide dimethyl acetal in the presence of a base to form the corresponding enamine. This is followed by the reaction of the enamine with 4-bromo-1-butene to form the desired product, DMEMB. The purity of DMEMB can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

DMEMB has been found to exhibit potential therapeutic activity against various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. DMEMB has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential anti-cancer agent. In addition, DMEMB has been found to inhibit acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain, making it a potential treatment for Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

(E)-4-(dimethylamino)-N-[(2-methyl-6-oxopiperidin-3-yl)methyl]but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N3O2/c1-10-11(6-7-13(18)15-10)9-14-12(17)5-4-8-16(2)3/h4-5,10-11H,6-9H2,1-3H3,(H,14,17)(H,15,18)/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXHKIPRZCGANFG-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCC(=O)N1)CNC(=O)C=CCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1C(CCC(=O)N1)CNC(=O)/C=C/CN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-4-(dimethylamino)-N-[(2-methyl-6-oxopiperidin-3-yl)methyl]but-2-enamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.